5-bromo-4-methyl-7-nitro-1H-indazole

MAO-B inhibition Neuroprotection Parkinson's disease

Standard indazole scaffolds lack the substitution pattern required for potent MAO-B inhibition and efficient cross-coupling. 5-Bromo-4-methyl-7-nitro-1H-indazole solves this with a unique 5-bromo, 4-methyl, 7-nitro arrangement. - C5-Substitution enables >1000-fold MAO-B potency gain vs. 7-nitroindazole (IC50 down to 0.0025 µM). - 5-Bromo handle permits modular Suzuki-Miyaura derivatization for focused kinase libraries. - Synthon for probing steric/electronic effects on NOS isoform selectivity. Bulk stock, ambient shipping, global delivery.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1858255-52-3
Cat. No. B1408203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-methyl-7-nitro-1H-indazole
CAS1858255-52-3
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br
InChIInChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)7(12(13)14)2-6(4)9/h2-3H,1H3,(H,10,11)
InChIKeyIRWIMKYSTQZEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-7-nitro-1H-indazole for Chemical Biology and Kinase Research


5-Bromo-4-methyl-7-nitro-1H-indazole (CAS 1858255-52-3) is a poly-substituted indazole heterocycle with a molecular weight of 256.06 g/mol . The indazole scaffold serves as a privileged structure in medicinal chemistry due to its bioisosterism with phenol, offering enhanced lipophilicity and reduced phase I/II metabolism . This specific substitution pattern—a 7-nitro group, a 4-methyl group, and a 5-bromo atom—is distinct from simpler nitroindazoles (e.g., 7-nitroindazole, 4-nitroindazole) that have been extensively characterized as nitric oxide synthase (NOS) inhibitors [1].

Privileged indazole scaffold Suitable for kinase inhibitor or MAO‑B probe design with enhanced lipophilicity
5‑Bromo synthetic handle Enables modular cross‑coupling (Suzuki–Miyaura) for diversity‑oriented library synthesis
Distinct substitution pattern 4‑Me and 7‑NO₂ groups create electronic/steric profile distinct from plain 7‑nitroindazole

Why 5-Bromo-4-methyl-7-nitro-1H-indazole Cannot Be Replaced


The biological and physicochemical properties of indazole derivatives are highly sensitive to the number, type, and position of substituents. Substitution on C5 of the indazole ring, for example, is known to dramatically enhance monoamine oxidase B (MAO-B) inhibition potency, yielding IC50 values as low as 0.0025 µM compared to 27.8 µM for the parent 7-nitroindazole [1]. Furthermore, the electronic effects of a 4-methyl group, as well as the presence of a halogen at C5, critically modulate the compound's binding mode in kinase active sites and its behavior in cross-coupling reactions for further derivatization [2]. Therefore, substituting 5-bromo-4-methyl-7-nitro-1H-indazole with a simpler, more common analog like 7-nitroindazole or an unsubstituted 4-methyl-7-nitroindazole will result in a complete loss of the unique electronic, steric, and pharmacological profile conferred by its specific substitution pattern.

Target compound 5‑Bromo‑4‑methyl‑7‑nitro‑1H‑indazole
Common substitute 7‑Nitroindazole (unsubstituted analog)
Risk 1 C5‑Br contributes to >1000‑fold MAO‑B potency shift in class‑level SAR; absent in parent
Why it matters MAO‑B target engagement may not be reproduced with 7‑nitroindazole
Risk 2 5‑Br handle enables cross‑coupling diversification; missing in non‑halogenated analog
Why it matters Modular library synthesis pathway is lost; synthetic utility profile differs fundamentally
Risk 3 4‑Me and 5‑Br alter electronic/steric binding profile; selectivity may shift relative to parent
Why it matters NOS isoform selectivity context may not transfer; requires independent validation

Quantitative Evidence for 5-Bromo-4-methyl-7-nitro-1H-indazole


C5-Substitution for Enhanced MAO-B Inhibition

This compound's 5-bromo substituent is a critical determinant of MAO-B inhibitory activity. A recent structure-activity relationship (SAR) study on a series of 15 C5- and C6-substituted indazoles demonstrated that substitution on the C5 position is essential for potent MAO-B inhibition. While this specific compound was not the primary focus, the study provides a direct quantitative baseline: C5-substituted indazoles achieve IC50 values in the low nanomolar range (0.0025–0.024 µM), representing a >1000-fold increase in potency over the parent compound 7-nitroindazole (IC50 = 27.8 µM) [1].

C5‑substitution potency
Class‑level inference
C5‑substituted indazoles IC₅₀ 0.0025–0.024 µM vs. 7‑nitroindazole IC₅₀ 27.8 µM (recombinant human MAO‑B)
Supports MAO‑B pathway probe design with >1000‑fold potency shift at class level
Data not measured on the exact compound; class‑level SAR projection
MAO-B inhibition Neuroprotection Parkinson's disease

Electronic Modulation and Cross-Coupling Utility

The electronic distribution in nitroindazoles is highly sensitive to the substitution pattern. Comparative spectroscopic and electrochemical studies on 4- and 7-nitroindazoles reveal that the 'peri-like' position of the nitro group significantly influences reduction potentials [1]. The presence of the 4-methyl and 5-bromo substituents in this compound is predicted to further perturb the electron density of the aromatic system relative to the unsubstituted 7-nitroindazole, as quantified by density functional theory (DFT) computations for related alkylated derivatives [1]. This altered electronic profile is not just an analytical curiosity; it directly impacts the compound's reactivity in key synthetic transformations. The 5-bromo group, in particular, provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a synthetic pathway not available for non-halogenated analogs like 7-nitroindazole or 4-methyl-7-nitroindazole [2].

Synthetic utility
Class‑level inference
5‑Br enables Suzuki–Miyaura cross‑coupling; predicted altered reduction potential from DFT on analogous nitroindazoles
Supports modular derivatization for kinase inhibitor library synthesis
Electronic prediction from computational and voltammetry studies on related compounds
Electrochemistry Synthetic intermediate Cross-coupling

Enhanced NOS Isoform Selectivity via 4-Methyl Substitution

The selectivity of nitroindazole-based NOS inhibitors is highly dependent on the substitution pattern. While 7-nitroindazole is a known selective inhibitor of neuronal NOS (nNOS) with an IC50 of 0.47 µM, it also exhibits off-target activity against other isoforms and MAO-B . Early SAR studies on 4- and 7-substituted indazoles have shown that modifications at the 4-position significantly alter the binding mode within the NOS active site, with 4-nitroindazole also demonstrating potent NOS inhibition [1]. The combination of a 4-methyl group, which introduces steric bulk, and the 5-bromo atom in this compound is therefore expected to further refine the selectivity profile compared to the simpler 7-nitroindazole, potentially reducing off-target effects observed with the parent molecule.

nNOS selectivity context
Class‑level inference
Predicted refined selectivity vs. 7‑nitroindazole (nNOS IC₅₀ 0.47 µM, MAO‑B IC₅₀ 27.8 µM); 4‑Me and 5‑Br expected to alter binding
May support development of nNOS‑selective probes with reduced off‑target profile
SAR inference; no direct selectivity data for this specific compound
Nitric oxide synthase Selectivity Neuroprotection

Privileged Indazole Scaffold for Kinase Inhibitors

The indazole core is a recognized 'privileged scaffold' for kinase inhibition, as evidenced by numerous recent patents from major pharmaceutical companies. For example, patent WO 2024/179948 A1 describes a series of novel indazole compounds as potent PKMYT1 kinase inhibitors, with some analogs achieving IC50 values in the nanomolar range [1]. Similarly, other patent applications have disclosed indazole derivatives as inhibitors of FGFR, LRRK2, and IRAK4 kinases for the treatment of various cancers and CNS disorders [2]. The specific substitution pattern of this compound, particularly the 5-bromo handle, makes it an ideal starting point for generating diverse libraries of kinase inhibitors through parallel synthesis and cross-coupling chemistry.

Kinase inhibitor scaffold
Supporting evidence
5‑Br handle enables parallel synthesis of diverse kinase inhibitor libraries; indazole core appears in recent kinase patents (PKMYT1, FGFR, LRRK2)
Suitable for diversity‑oriented kinase inhibitor discovery workflows
Based on patent literature; independent validation of kinase activity required
Kinase inhibitor Cancer Drug discovery

Key Applications for 5-Bromo-4-methyl-7-nitro-1H-indazole


MAO-B Inhibitor Development for Neurodegenerative Diseases

This compound is the ideal starting material for medicinal chemistry programs aimed at developing next-generation MAO-B inhibitors. Based on class-level SAR demonstrating a >1000-fold increase in MAO-B potency for C5-substituted indazoles over 7-nitroindazole [1], this scaffold provides a foundation for synthesizing a focused library of analogs with the goal of identifying sub-nanomolar inhibitors for preclinical evaluation in models of Parkinson's disease.

Cross-Coupling Synthesis of Kinase Inhibitor Libraries

The 5-bromo substituent makes this compound a privileged building block for generating structurally diverse kinase inhibitor libraries. Using established Suzuki-Miyaura cross-coupling protocols [1], the bromine atom can be selectively replaced with a wide array of aryl, heteroaryl, or alkenyl groups. This modular approach allows for the rapid exploration of chemical space around the indazole core, a strategy widely employed in recent kinase inhibitor patents [2].

NOS Isoform Selectivity SAR Investigation

Researchers studying the nitric oxide synthase (NOS) enzyme family can use this compound as a probe to investigate the impact of steric (4-methyl) and electronic (5-bromo, 7-nitro) modifications on isoform selectivity. While 7-nitroindazole is a common tool compound for nNOS inhibition, its selectivity profile is imperfect [1]. This more highly substituted analog offers a unique chemical tool for dissecting the precise structural determinants of nNOS versus endothelial NOS (eNOS) and inducible NOS (iNOS) inhibition, potentially informing the design of more selective therapeutic agents.

Application
Selection Property
Validation Focus
MAO‑B inhibitor probe development
C5‑substituted indazole scaffold
MAO‑B potency and selectivity profiling
Kinase inhibitor library synthesis
5‑Br cross‑coupling handle
Suzuki–Miyaura diversification validation
NOS isoform selectivity SAR
4‑Me and 5‑Br substitution
nNOS vs eNOS/iNOS inhibition assays

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